![molecular formula C16H24ClNO2 B4405638 4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride](/img/structure/B4405638.png)
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride
Overview
Description
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride, also known as DP-5, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. DP-5 is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, DP-5 is able to modulate the release of these neurotransmitters and affect synaptic transmission, making it a promising tool for studying the role of monoamines in the brain.
Mechanism of Action
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride inhibits VMAT2 by binding to its active site and preventing the transport of monoamines into synaptic vesicles. This results in a decrease in monoamine release and affects synaptic transmission. This compound is highly selective for VMAT2 and does not affect other transporters or receptors, making it a valuable tool for studying the role of monoamines in the brain.
Biochemical and Physiological Effects
This compound has been shown to affect a wide range of physiological and biochemical processes, including dopamine release, synaptic transmission, and behavior. By modulating the release of monoamines, this compound is able to affect mood, motivation, and reward processing, making it a promising tool for studying these processes.
Advantages and Limitations for Lab Experiments
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride has several advantages as a research tool, including its high selectivity for VMAT2 and its ability to modulate monoamine release. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing and administration. Additionally, the effects of this compound may vary depending on the specific experimental conditions and the animal model used.
Future Directions
There are several potential future directions for research involving 4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride. For example, this compound could be used to investigate the role of monoamines in other neurological and psychiatric conditions, such as schizophrenia and bipolar disorder. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, further optimization of the synthesis method and development of new analogs could lead to more potent and selective VMAT2 inhibitors with even greater potential for research and therapeutic applications.
In conclusion, this compound is a valuable tool for studying the role of monoamines in the brain. Its high selectivity for VMAT2 and ability to modulate monoamine release make it a promising research tool for investigating a wide range of physiological and pathological conditions. However, careful dosing and administration are necessary, and further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride has been used extensively in scientific research to study the role of monoamines in various physiological and pathological conditions. For example, this compound has been used to investigate the role of dopamine in addiction, depression, and Parkinson's disease. By inhibiting VMAT2, this compound is able to reduce the release of dopamine and affect dopamine signaling, providing insights into the mechanisms underlying these conditions.
properties
IUPAC Name |
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-14-5-6-16(13-15(14)4-1)19-10-2-7-17-8-11-18-12-9-17;/h5-6,13H,1-4,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXBCBWOKZNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4405574.png)
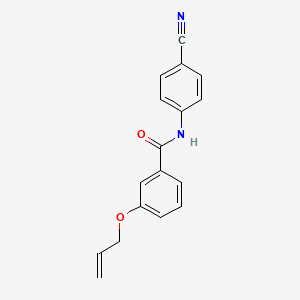
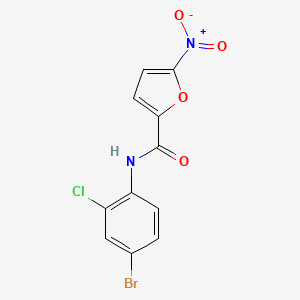
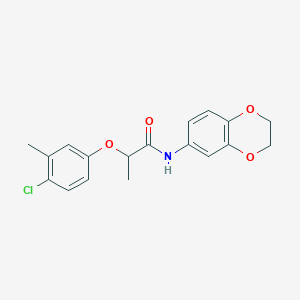
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405613.png)
![2-[(2-cyanophenyl)thio]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B4405615.png)
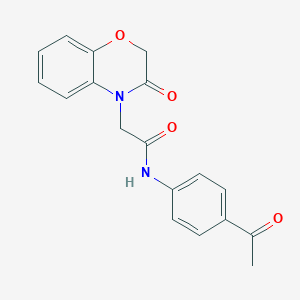
![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4405626.png)
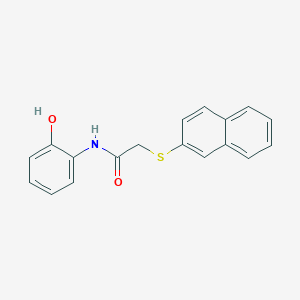
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4405645.png)
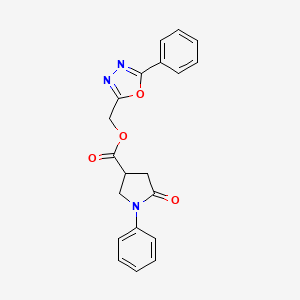
![4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4405653.png)
![1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4405658.png)